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Compound of Interest

Compound Name: 4,6-Dimethoxypyridin-2-amine

Cat. No.: B032576

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-
4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceuticals and
agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification,
structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 3C NMR spectral data for 2-Amino-4,6-dimethoxypyrimidine.

1H NMR Data

The 'H NMR spectrum of 2-Amino-4,6-dimethoxypyrimidine provides information about the
chemical environment of the hydrogen atoms in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
5.07 s (br) 2H NH:2
5.34 s 1H H-5
3.83 S 6H 2 x OCHs

Solvent: CDCIls, Reference: TMS at 0 ppm. Data is compiled from publicly available spectra.

13C NMR Data

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (6) ppm Assignment
171.0 C4, Co6

164.0 Cc2

78.5 C5

53.5 OCHs

Solvent: CDCIls. Data is compiled from publicly available spectra and databases.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-Amino-4,6-dimethoxypyrimidine has
been reported, often recorded as a KBr pellet.
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Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretching (amino group)

3000 - 2800 Medium C-H stretching (methyl groups)

~1640 Strong N-H bending (scissoring)

1580 - 1400 Strong to Medium C:C? a.n<.j C:_N stretching
(pyrimidine ring)

~1250 Strong C-0O-C asymmetric stretching

~1050 Strong C-0O-C symmetric stretching

Data is a representative compilation from typical spectra of substituted pyrimidines.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The molecular weight of 2-Amino-4,6-dimethoxypyrimidine
is 155.15 g/mol .[1] GC-MS data is available for this compound.[2]

miz Relative Intensity (%) Possible Fragment

155 High [M]* (Molecular lon)

140 Moderate [M - CHs]*

126 Moderate [M - C2Hs]* or [M - NCHs]*

112 Low [M - CHs - COJ*

84 High Pyrimidine ring fragment

69 Moderate F.urther fragmentation of the
ring

42 High [CzH2N]*+

Fragmentation patterns are predicted based on the structure and common fragmentation
pathways of similar compounds.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Amino-4,6-dimethoxypyrimidine in approximately
0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard.

Data Acquisition: Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer. For *H NMR, a standard pulse sequence is used. For 3C NMR, a proton-
decoupled pulse sequence is typically employed to simplify the spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation: Grind a small amount (1-2 mg) of 2-Amino-4,6-dimethoxypyrimidine
with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate
mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin,
transparent pellet.

Data Acquisition: Record the FTIR spectrum of the KBr pellet in the range of 4000-400 cm~1.
A background spectrum of a blank KBr pellet should be recorded and subtracted from the
sample spectrum.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or through a gas chromatograph (GC) for GC-MS
analysis. The sample is vaporized in the ion source.
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« lonization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70
eV) to induce ionization and fragmentation.

e Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

o Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion
intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-4,6-dimethoxypyrimidine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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